molecular formula C17H13NO3S2 B270131 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

Cat. No. B270131
M. Wt: 343.4 g/mol
InChI Key: KQOSSLIVNGBZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone involves the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone are varied and depend on the specific application. The compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and exhibit anti-microbial activity. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone in lab experiments is its broad range of potential applications. The compound has been shown to exhibit activity in various fields, including oncology, neurology, and microbiology. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the study of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone. One area of interest is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone involves the reaction of 2-mercaptobenzothiazole with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde in the presence of a base. The reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

Molecular Formula

C17H13NO3S2

Molecular Weight

343.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

InChI

InChI=1S/C17H13NO3S2/c19-13(11-5-6-14-15(9-11)21-8-7-20-14)10-22-17-18-12-3-1-2-4-16(12)23-17/h1-6,9H,7-8,10H2

InChI Key

KQOSSLIVNGBZHF-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NC4=CC=CC=C4S3

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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